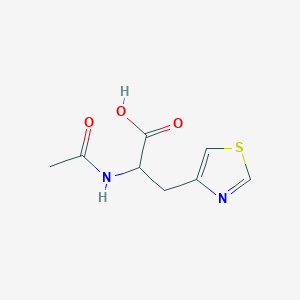![molecular formula C5H8N4 B13499111 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine](/img/structure/B13499111.png)
4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine is a heterocyclic compound that features a unique fusion of pyrrole and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazones with aliphatic amines under oxidative conditions, often using iodine as a catalyst . Another approach includes the use of substituted azides and alkynes in a 1,3-dipolar cycloaddition reaction, catalyzed by copper (I) to form the triazole ring .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the safety and environmental compliance of the processes.
化学反応の分析
Types of Reactions
4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a CDK2 inhibitor, showing promising cytotoxic activities against various cancer cell lines.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. By inhibiting this enzyme complex, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting makes it a promising candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, used as a CDK2 inhibitor.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Compounds with a fused triazole-thiadiazine structure, showing diverse biological activities.
Uniqueness
4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness contributes to its distinct biological activities and potential as a versatile building block in organic synthesis .
特性
分子式 |
C5H8N4 |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
5,6-dihydro-4H-pyrrolo[1,2-c]triazol-3-amine |
InChI |
InChI=1S/C5H8N4/c6-5-4-2-1-3-9(4)8-7-5/h1-3,6H2 |
InChIキー |
LNLLFKJWEVLHIP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(N=NN2C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one](/img/structure/B13499040.png)
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetamide](/img/structure/B13499048.png)
![rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans](/img/structure/B13499061.png)

![tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B13499073.png)

![8-Azatricyclo[4.3.0.02,5]nonan-7-one](/img/structure/B13499097.png)
![(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide](/img/structure/B13499103.png)

![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea](/img/structure/B13499116.png)


![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
